Cas no 838-85-7 (Diphenyl Phosphate)

Diphenyl Phosphate structure
Diphenyl Phosphate structure
상품 이름:Diphenyl Phosphate
CAS 번호:838-85-7
MF:C12H11O4P
메가와트:250.187104463577
MDL:MFCD00003033
CID:40050
PubChem ID:24888299

Diphenyl Phosphate 화학적 및 물리적 성질

이름 및 식별자

    • Diphenyl hydrogen phosphate
    • Diphenyl Phosphate
    • 5-Bromo-2-methoxy-3-nitropyridine
    • (PhO)2P(O)OH
    • Biphenyl Ester
    • diphenylphosphoric acid
    • Phenol hydrogen phosphate
    • phenylphosphate((pho)2(ho)po)
    • Phosphoric acid diphenyl
    • PHOSPHORIC ACID DIPHENYL ESTER
    • NSC 6518
    • Phenyl phosphate ((PhO)2(HO)PO)
    • Phenyl phosphate, ((PhO)2(HO)PO)
    • NCGC00257429-01
    • FT-0625225
    • Phenyl hydrogen phosphate
    • DTXSID1048207
    • InChI=1/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)
    • W-104131
    • P0801
    • CHEMBL3186576
    • CHEBI:166468
    • NSC289392
    • AC9048
    • AS-17707
    • SY037021
    • ASMQGLCHMVWBQR-UHFFFAOYSA-
    • Diphenyl phosphate, 99%
    • diphenylphosphate
    • Tox21_303401
    • BDBM50603864
    • SCHEMBL37038
    • AKOS003625996
    • MFCD00003033
    • NS00014401
    • CS-W008151
    • 838-85-7
    • 53396-64-8
    • Phosphoric acid, diphenyl ester
    • NSC-289392
    • HY-W008151
    • 4-06-00-00714 (Beilstein Handbook Reference)
    • BRN 1379164
    • NSC-6518
    • NSC6518
    • DTXCID3028182
    • CAS-838-85-7
    • PR9H42V2X6
    • diphenoxyphosphinic acid
    • EINECS 212-657-2
    • Q63391915
    • ?Diphenyl phosphate
    • STK368142
    • MDL: MFCD00003033
    • 인치: 1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)
    • InChIKey: ASMQGLCHMVWBQR-UHFFFAOYSA-N
    • 미소: O=P(OC1C=CC=CC=1)(OC1C=CC=CC=1)O
    • BRN: 1379164

계산된 속성

  • 정밀분자량: 250.03900
  • 동위원소 질량: 250.039495
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 246
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.4
  • 토폴로지 분자 극성 표면적: 55.8

실험적 성질

  • 색과 성상: 백색 분말
  • 밀도: 0,76 g/cm3
  • 융해점: 67.0 to 71.0 deg-C
  • 비등점: 377.7°C at 760 mmHg
  • 플래시 포인트: 4°C
  • 굴절률: 1.6250
  • 수용성: Soluble in benzene. Insoluble in water.
  • PSA: 65.57000
  • LogP: 3.24480
  • 용해성: 미확정
  • 민감성: 습도에 민감하다

Diphenyl Phosphate 보안 정보

Diphenyl Phosphate 세관 데이터

  • 세관 번호:29190090
  • 세관 데이터:

    ?? ?? ??:

    2919900090

    개요:

    HS: 2919900090 기타 인산염 및 그 염류(유인산염 포함)(그 할로겐화, 술폰화, 질화 및 아질화 파생물 포함) 부가가치세: 17.0%?? ???:9.0% ?? ??: AB(입국화물통관표, 출국화물통관표)??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    ?? ??:

    A.입국화물통관표
    B.출국화물통관서류

    검사 검역 범주:

    R, 수입 식품 위생 감독 검사
    S. 수출 식품 위생 감독 검사
    M. 수입품 검사
    N. 수출품 검사

    요약:

    2919900090 기타 인산에스테르 및 그 소금, 젖인산염 포함;할로겐화, 유황화, 질화 또는 아질화 파생물. 감독조건: AB(수입화물검사증서, 수출화물검사증서).부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.????:30.0%

Diphenyl Phosphate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A114619-500g
Diphenyl phosphate
838-85-7 97%
500g
$74.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D700A-5g
Diphenyl Phosphate
838-85-7 97%
5g
¥190.0 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L02121-5g
Diphenyl phosphate, 97%
838-85-7 97%
5g
¥422.00 2023-03-03
Ambeed
A114619-100g
Diphenyl phosphate
838-85-7 97%
100g
$46.0 2025-02-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D139308-5g
Diphenyl Phosphate
838-85-7 99%
5g
¥30.90 2023-09-03
Ambeed
A114619-1kg
Diphenyl phosphate
838-85-7 97%
1kg
$147.0 2025-02-21
TRC
D492000-10g
Diphenyl Phosphate
838-85-7
10g
$ 109.00 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028919-100g
Diphenyl Phosphate
838-85-7 97%
100g
¥59 2024-05-21
Ambeed
A114619-25g
Diphenyl phosphate
838-85-7 97%
25g
$17.0 2025-02-21
ChemScence
CS-W008151-500g
Diphenyl hydrogen phosphate
838-85-7 99.97%
500g
$122.0 2021-09-02

Diphenyl Phosphate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Benzene ;  5 h, reflux
1.2 Solvents: Water ;  10 min, reflux
1.3 Solvents: Acetone ,  Water ;  1 h, reflux
참조
Neodymium tris-diarylphosphates: Systematic study of the structure-reactivity relationship in butadiene and isoprene polymerisation
Nifant'ev, Ilya E.; et al, Applied Catalysis, 2014, 478, 219-227

합성회로 2

반응 조건
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
참조
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

합성회로 3

반응 조건
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
참조
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

합성회로 4

반응 조건
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
참조
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

합성회로 5

반응 조건
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
참조
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

합성회로 6

반응 조건
1.1 Reagents: Formic acid Solvents: Water
참조
Amide as a protecting group in phosphate ester synthesis. I. The acid hydrolysis of some phosphoramidic diesters
Stock, J. A.; et al, Journal of the Chemical Society [Section] C: Organic, 1966, (6), 637-9

합성회로 7

반응 조건
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
참조
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

합성회로 8

반응 조건
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
참조
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

합성회로 9

반응 조건
1.1 Solvents: Chloroform-d ;  12 min, rt
참조
Novel photolabile protecting group for phosphate compounds
Zhang, Youlai; et al, Synlett, 2012, 23(3), 367-370

합성회로 10

반응 조건
1.1 Solvents: Methanol-d4 ;  15 min, rt
참조
1,4-Naphthoquinone Derivative as Efficient Photolabile Molecule: Concise Synthesis and Photorelease of Various Functional Compounds
Liu, HaiYing; et al, Synthesis, 2023, 55(1), 150-158

합성회로 11

반응 조건
참조
Carboxylic and phosphate ester hydrolysis catalyzed by bivalent zinc and copper metallosurfactants
Weijnen, John G. J.; et al, Journal of the Chemical Society, 1991, (8), 1121-6

합성회로 12

반응 조건
1.1 Catalysts: Triethylamine
참조
Phosphorus in organic chemistry; I. Mild and convenient reagents for the preparation of symmetrical carboxylic acid anhydrides
Mestres, Ramon; et al, Synthesis, 1981, (3), 218-20

합성회로 13

반응 조건
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
참조
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

합성회로 14

반응 조건
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
참조
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

합성회로 15

반응 조건
1.1 Solvents: Chloroform
참조
Amide as a protecting group in phosphate ester synthesis
Hopwood, W. J.; et al, Proceedings of the Chemical Society, 1964, 394,

합성회로 16

반응 조건
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
참조
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

합성회로 17

반응 조건
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
참조
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

합성회로 18

반응 조건
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
참조
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

합성회로 19

반응 조건
1.1 Reagents: tert-Butyl peroxide Catalysts: Copper iodide-dimethyl sulfide (1:1) ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane Solvents: Chlorobenzene ;  48 h, 90 °C
참조
Feedstocks to Pharmacophores: Cu-Catalyzed Oxidative Arylation of Inexpensive Alkylarenes Enabling Direct Access to Diarylalkanes
Vasilopoulos, Aristidis; et al, Journal of the American Chemical Society, 2017, 139(23), 7705-7708

합성회로 20

반응 조건
1.1 Reagents: Triethylamine ,  Butylimidazole ,  Phosphoric acid Solvents: Dimethylformamide ;  24 h, 230 °C
참조
Synthesis of diaryl phosphates using orthophosphoric acid as a phosphorus source
Tran, Cong Chi; et al, Tetrahedron Letters, 2022, 96,

합성회로 21

반응 조건
1.1 Reagents: Water Solvents: Water ;  pH 9
참조
Hydrolysis of Organophosphate Esters: Phosphotriesterase Activity of Metallo-β-lactamase and Its Functional Mimics
Tamilselvi, A.; et al, Chemistry - A European Journal, 2010, 16(29), 8878-8886

합성회로 22

반응 조건
1.1 Solvents: Acetonitrile ;  overnight, rt
참조
Syntheses, crystal structures and magnetic properties of Mn12 single-molecule magnets with diphenylphosphate and their tetraphenylphosphonium salts
Kuroda-Sowa, Takayoshi; et al, Polyhedron, 2005, 24(16-17), 2680-2690

합성회로 23

반응 조건
1.1 Reagents: Water Solvents: Water
참조
Reactivity of o-[(dimethylamino)methyl]phenol in reaction with p-nitrophenyl esters of phosphorus acids. Effect of copper(II) ions
Ryzhkina, I. S.; et al, Zhurnal Obshchei Khimii, 1990, 60(4), 820-7

Diphenyl Phosphate Raw materials

Diphenyl Phosphate Preparation Products

Diphenyl Phosphate 관련 문헌

  • 1. 500. Studies on phosphorylation. Part VIII. The production of tetrabenzyl pyrophosphate by the action of acyl chlorides on dibenzyl hydrogen phosphate, and a novel reaction of tetraphenyl pyrophosphate
    H. S. Mason,A. R. Todd J. Chem. Soc. 1951 2267
  • Siming Chen,Haixin Wang,Zhenjiang Li,Fulan Wei,Hui Zhu,Songquan Xu,Jiaxi Xu,Jingjing Liu,Hailemariam Gebru,Kai Guo Polym. Chem. 2018 9 732
  • 3. Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphates
    J. A. Miller,H. C. S. Wood J. Chem. Soc. C 1968 1837
  • 4. 223. Studies on phosphorylation. Part X. The preparation of tetraesters of pyrophosphoric acid from diesters of phosphoric acid by means of exchange reactions
    N. S. Corby,G. W. Kenner,A. R. Todd J. Chem. Soc. 1952 1234
  • 5. 260. Synthesis of some phosphorylated amino-hydroxy-acids and derived peptides related to the phosphoproteins
    G. Riley,J. H. Turnbull,W. Wilson J. Chem. Soc. 1957 1373

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:838-85-7)Diphenyl phosphate
sfd9703
순결:99.9%
재다:200kg
가격 ($):문의